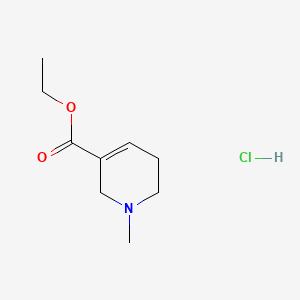

Arecaidine Ethyl Ester Hydrochloride

Description

Historical Trajectory of Areca Alkaloid Research

Initial scientific research in the 20th century focused on identifying the primary chemical constituents of the areca nut. These efforts led to the isolation and characterization of several pyridine-based alkaloids, with arecoline (B194364), arecaidine (B1214280), guvacine, and guvacoline (B1596253) being the most prominent. nih.govnih.govresearchgate.net Arecoline is typically the most abundant alkaloid, while arecaidine is its corresponding carboxylic acid, often formed through the hydrolysis of arecoline, a process that can be facilitated by the lime traditionally mixed with the nut for chewing. researchgate.netresearchgate.net Early chemical and biochemical studies, gaining momentum in the 1970s, began to explore the physiological effects of these compounds, noting their interaction with the parasympathetic nervous system. allenpress.comwikipedia.org This foundational work established the role of arecoline as a muscarinic acetylcholine (B1216132) receptor agonist and paved the way for more detailed investigations into the pharmacology of each individual alkaloid. allenpress.com

Arecaidine as a Parent Compound in Synthetic Chemistry and Biological Studies

Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) has emerged as a crucial parent compound, or scaffold, for the synthesis of novel molecules in medicinal chemistry. guidetopharmacology.orgnih.gov As a primary metabolite of arecoline, arecaidine itself demonstrates biological activity, but its chemical structure, featuring a carboxylic acid group, provides a convenient handle for synthetic modification. acs.orgelsevierpure.com Researchers have extensively used arecaidine to create libraries of ester derivatives to probe structure-activity relationships (SAR) at various receptors. nih.govsemanticscholar.org

The esterification of arecaidine allows for systematic alterations in properties like lipophilicity, steric bulk, and hydrogen bonding potential of the resulting molecule. nih.govsemanticscholar.org This strategy has been central to the development of ligands targeting muscarinic acetylcholine receptors (mAChRs). nih.govresearchgate.net For instance, studies have detailed the synthesis of various hydroxylated arecaidine esters and chiral hydrobenzoin (B188758) esters. nih.govsemanticscholar.org These synthetic efforts are not merely chemical exercises; they are directly linked to biological evaluation. The resulting ester libraries are tested in binding assays to determine their affinity and selectivity for the five different mAChR subtypes (M1-M5). semanticscholar.orgresearchgate.net This approach has been instrumental in identifying compounds with preferential binding for a specific subtype, such as the M1 receptor, which is highly implicated in neurological conditions. semanticscholar.orgresearchgate.net

Rationale for Investigating Arecaidine Ethyl Ester Hydrochloride as a Research Probe

The investigation of this compound as a research probe is driven by the scientific goal of developing selective ligands for muscarinic acetylcholine receptors (mAChRs). scbt.com These receptors are pivotal G protein-coupled receptors involved in numerous functions of the central and peripheral nervous systems, and their dysfunction is linked to various neurological disorders. semanticscholar.org A significant challenge in developing therapies or diagnostic tools is the high structural similarity of the binding sites across the five mAChR subtypes, which makes achieving selectivity difficult. nih.govsemanticscholar.org

This compound, as a specific derivative of arecaidine, is used in research focused on mAChR binding. scbt.com The rationale for synthesizing and studying such esters is multifaceted:

Probing Receptor Binding Pockets: By creating a series of related esters, including the ethyl ester, researchers can systematically map the interactions between the ligand and the receptor's binding site. This helps in understanding the structural requirements for affinity and selectivity.

Developing Subtype-Selective Ligands: The ultimate aim of many studies involving arecaidine esters is to create compounds that bind with high affinity to one mAChR subtype over the others. semanticscholar.org Such selectivity is crucial for developing drugs with fewer side effects or diagnostic agents, like Positron Emission Tomography (PET) tracers, that can visualize a specific receptor population in the brain. mdpi.com

Optimizing Physicochemical Properties: The development of research probes for the central nervous system, particularly for techniques like PET imaging, requires molecules with specific properties, such as the ability to cross the blood-brain barrier. mdpi.com The synthesis of esters like arecaidine ethyl ester is part of a broader effort to fine-tune these physicochemical properties to create viable imaging agents or lead compounds for therapeutic development. nih.govmdpi.com

In essence, this compound serves as a tool within a larger investigative framework aimed at dissecting the complex pharmacology of the muscarinic receptor system.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHNLWWLYHVIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719849 | |

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-50-3 | |

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Arecaidine Ethyl Ester Hydrochloride

Established Synthetic Pathways for Arecaidine (B1214280) Ethyl Ester Hydrochloride

The primary route for the synthesis of arecaidine ethyl ester hydrochloride involves the esterification of arecaidine, which is typically obtained from the hydrolysis of arecoline (B194364), an abundant natural product.

Esterification Reactions and Mechanistic Considerations

The most common and effective method for the synthesis of arecaidine esters, including the ethyl ester, is the Steglich esterification. nih.gov This method is favored due to its mild reaction conditions, which are well-suited for substrates that may be sensitive to harsh acidic or basic environments. The reaction typically employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (4-DMAP). nih.gov

The mechanism of the Steglich esterification begins with the activation of the carboxylic acid group of arecaidine by the carbodiimide (e.g., EDC-HCl). This forms a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, 4-DMAP, then attacks this intermediate, leading to the formation of a more reactive acyl-pyridinium species. This "active ester" is subsequently attacked by the alcohol, in this case, ethanol (B145695), to yield the desired arecaidine ethyl ester. The carbodiimide is converted into a urea (B33335) byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea), which can typically be removed during the workup procedure. The final step involves the treatment with hydrochloric acid to form the stable hydrochloride salt.

A general reaction scheme is as follows: Arecaidine + Ethanol --(EDC-HCl, 4-DMAP)--> Arecaidine Ethyl Ester --> this compound

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters can be systematically varied to achieve the desired outcome. While specific optimization data for the ethyl ester is not extensively published, general principles from the synthesis of other arecaidine esters can be applied. nih.gov Key variables include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

Anhydrous dichloromethane (B109758) (CH2Cl2) is a commonly used solvent for this type of esterification, as it is relatively inert and effectively dissolves the reactants. nih.gov The reaction is typically carried out at room temperature to prevent potential side reactions and decomposition of the reagents or products. The stoichiometry of the reagents is also a crucial factor. An excess of the alcohol (ethanol) and the coupling agent (EDC-HCl) is often used to drive the reaction to completion. The amount of catalyst (4-DMAP) is usually kept at a catalytic loading, typically around 0.5 equivalents relative to arecaidine. nih.gov Reaction times can vary, but are often in the range of 24 to 48 hours to ensure complete conversion. nih.gov

Purification is typically achieved through flash column chromatography to separate the desired ester from unreacted starting materials and byproducts. The final hydrochloride salt is then formed by treating the purified ester with a solution of HCl in a suitable solvent, such as ether or dioxane, followed by precipitation or evaporation to yield the solid product.

Table 1: Illustrative Optimization Parameters for Steglich Esterification of Arecaidine

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile (B52724) | Dichloromethane generally provides good solubility and reaction rates. |

| Temperature | 0 °C | Room Temp. | 40 °C | Room temperature is often optimal to balance reaction speed and stability. |

| EDC-HCl (equiv.) | 1.5 | 2.0 | 2.5 | 2.0 equivalents is a common starting point to ensure efficient coupling. nih.gov |

| 4-DMAP (equiv.) | 0.2 | 0.5 | 1.0 | 0.5 equivalents typically provides sufficient catalysis without promoting side reactions. nih.gov |

| Reaction Time | 24 h | 48 h | 72 h | 48 hours is often sufficient for high conversion. nih.gov |

Synthesis of this compound Analogs and Derivatives

The chemical scaffold of arecaidine ethyl ester provides a versatile platform for the synthesis of a wide range of analogs and derivatives. These modifications are primarily driven by the desire to understand the structure-activity relationships at muscarinic receptors and to develop novel research tools.

Structure-Activity Relationship (SAR) Driven Design and Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For arecaidine derivatives, SAR studies have traditionally focused on modifications of the ester group and the tetrahydropyridine (B1245486) ring.

The synthesis of analogs often involves replacing the ethyl group of the ester with other alkyl or aryl groups. For instance, the synthesis of hydroxylated arecaidine esters has been a key area of investigation. nih.gov These are prepared by reacting arecaidine with various hydroxy-functionalized alcohols using the Steglich esterification conditions described previously. The introduction of hydroxyl groups can alter the polarity and hydrogen bonding capabilities of the molecule, which can significantly impact its binding affinity and selectivity for different muscarinic receptor subtypes.

Introduction of Functional Groups for Enhanced Research Applications

To facilitate research into the mechanism of action and localization of arecaidine derivatives, various functional groups can be introduced into the molecule. These functional groups can serve as reporter tags for visualization or as handles for conjugation to other molecules.

Fluorescent Labeling: Fluorescently labeled arecaidine derivatives can be powerful tools for imaging and tracking the molecule in biological systems. A common strategy involves incorporating a fluorescent moiety, such as a coumarin (B35378) or fluorescein (B123965) derivative, into the structure. This can be achieved by synthesizing an arecaidine analog with a suitable reactive handle, such as an amino or carboxyl group, which can then be coupled to a fluorescent dye. For example, an amino-functionalized linker could be attached to the ester portion of the molecule, followed by reaction with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Biotinylation: Biotinylation is another valuable technique for creating research tools. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin can be exploited for a variety of applications, including affinity purification and immunoassays. A biotinylated arecaidine derivative can be synthesized by incorporating a biotin moiety, often via a flexible linker to minimize steric hindrance. This can be achieved by coupling biotin-NHS ester to an amino-functionalized arecaidine analog.

The synthesis of these functionalized derivatives allows for a deeper understanding of the molecular pharmacology of arecaidine ethyl ester and its analogs, paving the way for the development of novel therapeutic agents and research probes.

Molecular Pharmacology and Receptor Interaction Profiling

Affinity and Selectivity at Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtypes

The affinity and selectivity of a ligand for different receptor subtypes are fundamental determinants of its pharmacological profile. Research on various esters of arecaidine (B1214280) has demonstrated a range of binding affinities and selectivities for the five mAChR subtypes. semanticscholar.orgmdpi.com

Quantitative receptor binding assays are essential for determining the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a competitive, non-labeled ligand (the compound of interest). By measuring the displacement of the radioligand by the test compound, the binding affinity, often expressed as the inhibitor constant (Ki), can be calculated.

For arecaidine derivatives, competitive radioligand binding assays using Chinese hamster ovary (CHO) cell membranes expressing individual human mAChR subtypes (hM1-hM5) have been employed. semanticscholar.org These studies provide precise Ki values, indicating the concentration of the ligand required to occupy 50% of the receptors.

Research on a series of hydroxylated arecaidine esters has revealed a general trend of higher affinity for the M1 receptor subtype. mdpi.comnih.gov One particularly promising compound from this series demonstrated a Ki value in the single-digit nanomolar range for the hM1 receptor. mdpi.comnih.gov In contrast, another derivative, arecaidine propargyl ester, has shown selectivity for the M2 receptor subtype. caymanchem.com

The binding affinities for a representative arecaidine ester, arecaidine propargyl ester, at each of the five human mAChR subtypes are presented in the table below. caymanchem.com

| Receptor Subtype | Ki (µM) |

| M1 | 1.23 |

| M2 | 0.0871 |

| M3 | 0.851 |

| M4 | 0.977 |

| M5 | 0.933 |

This data highlights the potential for subtype selectivity among different arecaidine esters. The specific binding profile of arecaidine ethyl ester hydrochloride would require direct experimental determination.

Ligand Efficacy and Intrinsic Activity at mAChRs (Agonist/Antagonist Characterization)

Beyond binding affinity, the efficacy of a ligand describes its ability to activate the receptor and elicit a biological response. Ligands can be classified as agonists (which activate the receptor), antagonists (which block the receptor), or partial agonists (which produce a submaximal response).

Studies on hydroxylated arecaidine esters have shown them to act as antagonists at the hM1R in calcium flux assays. mdpi.comnih.gov Conversely, arecaidine propargyl ester has been characterized as an agonist at M2 muscarinic receptors and has shown some agonistic selectivity for cardiac M2 receptors. caymanchem.comnih.gov This demonstrates that modifications to the ester group of arecaidine can significantly alter the intrinsic activity of the resulting compound. The specific agonist or antagonist properties of this compound at each mAChR subtype have not been reported.

Allosteric Modulation of Cholinergic Receptors

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. nih.govnih.gov The development of allosteric modulators is a key area of research as they may offer greater subtype selectivity compared to orthosteric ligands. nih.govmdpi.com While there is extensive research into allosteric modulation of mAChRs, there is currently no specific data to suggest that this compound or its close analogs act as allosteric modulators. nih.govmdpi.com

Computational Chemistry Approaches to Ligand-Receptor Docking and Modeling

Computational chemistry, including molecular docking and modeling, provides valuable insights into the potential binding modes of ligands at their receptors. semanticscholar.orgmdpi.com These studies can help to explain observed binding affinities and selectivities and guide the design of new, more potent, and selective ligands. mdpi.com

Molecular docking studies have been performed on various arecaidine esters with the M1 muscarinic receptor. semanticscholar.orgmdpi.com These in silico experiments have helped to elucidate the interactions between the ligands and amino acid residues within the orthosteric binding pocket. semanticscholar.org For example, docking studies have highlighted the importance of stereochemistry in determining binding affinity, with different stereoisomers exhibiting distinct binding poses and interactions. semanticscholar.org Such computational approaches could be applied to this compound to predict its binding mode and potential for subtype selectivity.

Interactions with Other Neurotransmitter Systems (e.g., GABAergic System via Arecaidine Metabolites)

Specifically, arecaidine inhibits the uptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govselleckchem.com This inhibition of GABA reuptake can enhance the inhibitory actions of GABA on neuronal firing. nih.gov Studies in cats have demonstrated that electrophoretically applied arecaidine potentiates the effects of GABA in the spinal cord and cerebellum. nih.gov It is therefore plausible that if this compound is metabolized to arecaidine, it could indirectly modulate GABAergic neurotransmission. However, arecoline (B194364) has been shown to have no significant effect on the firing activities of GABAergic neurons in the ventral tegmental area of rats. nih.gov

Cellular and Biochemical Mechanisms of Action

Effects on Intracellular Signaling Cascades

Detailed studies specifically investigating the effects of arecaidine (B1214280) ethyl ester hydrochloride on intracellular signaling cascades are largely absent from published scientific literature. However, research on related arecaidine compounds provides some insight into potential mechanisms, particularly concerning calcium flux modulation through muscarinic acetylcholine (B1216132) receptors (mAChRs).

Modulation of Second Messenger Systems (e.g., cAMP, cGMP, Ca2+ Flux)

cAMP and cGMP: There is currently no available scientific data describing the direct effects of arecaidine ethyl ester hydrochloride on the second messenger systems cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).

Ca2+ Flux: Direct studies on this compound's effect on calcium (Ca2+) flux are not available. However, research on a series of hydroxylated arecaidine esters demonstrates their activity as antagonists of the human M1 muscarinic acetylcholine receptor (hM1R). mdpi.com In a calcium flux assay using CHO-hM1 cells, these related compounds did not induce a significant calcium flux on their own, indicating a lack of agonistic activity. mdpi.comresearchgate.net Instead, they were shown to inhibit the calcium flux induced by the known agonist carbachol, confirming their antagonistic behavior at this receptor. mdpi.comresearchgate.net This suggests that compounds within the arecaidine ester family can modulate intracellular calcium signaling by blocking M1 muscarinic receptor activation, although this has not been specifically confirmed for the ethyl ester hydrochloride salt.

Kinase Activation and Phosphorylation Events

No studies were identified that investigate the effects of this compound on kinase activation or subsequent phosphorylation events.

Enzyme Inhibition and Activation Studies

The interaction of this compound with various enzyme systems has not been extensively characterized. Information is primarily available for its parent compound, arecaidine, and the related alkaloid, arecoline (B194364).

Cholinesterase Activity Modulation (e.g., Acetylcholinesterase)

There is no specific data available on the modulation of cholinesterase activity by this compound. The broader family of arecaidine esters has been studied for their cholinergic properties, which are linked to their interaction with muscarinic acetylcholine receptors rather than direct enzyme inhibition. nih.govnih.gov

Effects on Amino Acid Transporters (e.g., PAT1)

Direct research on this compound's interaction with amino acid transporters is not available. However, its parent compound, arecaidine, is a known substrate for the H+-coupled amino acid transporter 1 (PAT1, also known as SLC36A1). nih.gov Studies have shown that arecaidine competitively inhibits the uptake of L-proline in cells expressing the hPAT1 transporter. nih.gov Electrophysiological measurements in Xenopus laevis oocytes further demonstrated that arecaidine is transported by hPAT1. nih.gov This interaction with the PAT1 transporter is a key mechanism for the intestinal absorption of arecaidine. nih.gov

Table 1: Interaction of Arecaidine with the Human PAT1 Transporter

| Compound | Transporter | Effect | Affinity Constant (Ki) in HeLa cells |

| Arecaidine | hPAT1 (SLC36A1) | Substrate, Competitive Inhibitor of L-proline uptake | 3.8 mM |

Data derived from studies on the parent compound, arecaidine, not this compound. nih.gov

Influence on Glutathione S-Transferase (GST) Activity

No research was found specifically examining the influence of this compound on Glutathione S-Transferase (GST) activity. Studies on the related alkaloid, arecoline, have shown that it can modulate GST activity. For instance, in Drosophila melanogaster, exposure to arecoline led to a significant dose-dependent increase in GST activity at higher concentrations (20, 40, and 80 µM). researchgate.netresearchgate.net Conversely, another study noted that arecoline did not modulate hepatic GST levels in lactating mice or their pups, while a separate investigation reported decreased GST levels in rats affected by arecoline-induced oral submucous fibrosis. uni.lunih.gov These varied findings for arecoline highlight the complexity of its effects and underscore the lack of specific data for this compound.

Table 2: Effect of Arecoline on GST Activity in Drosophila melanogaster Larvae

| Arecoline Concentration | Fold Increase in GST Activity (compared to control) | Significance (p-value) |

| 5 µM | No significant increase | > 0.05 |

| 10 µM | No significant increase | > 0.05 |

| 20 µM | 1.18 | < 0.05 |

| 40 µM | 1.28 | < 0.05 |

| 80 µM | 1.34 | < 0.05 |

This data pertains to the related compound arecoline and not this compound. researchgate.net

Regulation of Gene Expression and Protein Synthesis in Cellular Models

Arecoline has been shown to modulate the expression of various genes involved in critical cellular processes such as inflammation, cell proliferation, and apoptosis. It can influence the activity of transcription factors, which are key proteins that control the rate of transcription of genetic information from DNA to messenger RNA (mRNA). For instance, arecoline has been observed to affect signaling pathways that lead to the activation or suppression of specific transcription factors, thereby altering the expression of their target genes.

In contrast to arecoline, which has broad effects on cellular signaling, studies on arecaidine suggest its effects are more focused on protein synthesis and transport researchgate.net. This indicates that while both compounds originate from the areca nut, their impact on cellular machinery may differ. Arecaidine's influence on protein synthesis could involve the modulation of ribosomal function or the regulation of factors involved in the translation of mRNA into protein.

Interactive Table: Potential Effects of Related Compounds on Gene Expression

| Compound | Potential Effect on Gene Expression | Key Processes Affected |

| Arecoline | Modulation of transcription factors | Inflammation, Apoptosis, Cell Cycle |

| Arecaidine | Focus on protein synthesis and transport | Protein metabolism and localization |

The regulation of the cell cycle is a tightly controlled process involving a variety of proteins, including cyclins and cyclin-dependent kinases (CDKs). Disruption of this process can lead to uncontrolled cell proliferation. Studies on arecoline have demonstrated its ability to interfere with the cell cycle by altering the expression of key regulatory proteins nih.gov.

For example, arecoline has been shown to induce cell cycle arrest at the G2/M phase in oral epithelial cells nih.gov. This arrest is often associated with changes in the levels of cyclins and CDKs that govern this transition. The precise impact of arecoline on these proteins can be cell-type specific, leading to different outcomes in various cellular contexts. While direct evidence for this compound is lacking, its structural similarity to arecoline suggests a potential for similar interactions with cell cycle machinery.

Cellular Homeostasis and Stress Response Pathways

Cellular homeostasis is maintained through a delicate balance of various physiological processes. Exposure to external stressors, such as certain chemical compounds, can disrupt this balance and trigger stress response pathways, including the production of reactive oxygen species and the initiation of programmed cell death.

A significant body of research indicates that arecoline is a potent inducer of reactive oxygen species (ROS) in various cell types wikipedia.orgmdpi.com. ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids, a condition known as oxidative stress. The generation of ROS by arecoline is considered a key mechanism underlying its cytotoxic effects wikipedia.org.

In response to increased ROS levels, cells activate antioxidant defense mechanisms to mitigate the damage. However, prolonged or high levels of oxidative stress can overwhelm these defenses, leading to cellular injury. The ability of arecoline to induce oxidative stress is linked to its carcinogenic potential, particularly in the context of oral cancer mdpi.com. Studies have shown that arecoline-induced ROS can lead to DNA damage, a critical step in carcinogenesis mdpi.com. The effects of arecaidine are reported to be much weaker than those of arecoline, suggesting a lower potential for inducing oxidative stress nih.gov.

Interactive Table: Oxidative Stress Induction by Related Compounds

| Compound | Induction of ROS | Associated Cellular Damage |

| Arecoline | High | DNA damage, lipid peroxidation, protein damage |

| Arecaidine | Weaker than arecoline | Lower potential for oxidative damage |

Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance. It is a highly regulated process that eliminates damaged or unwanted cells. Arecoline has been shown to induce apoptosis in various cell types, often as a consequence of cellular damage and oxidative stress mdpi.comnih.gov.

The apoptotic process induced by arecoline can involve multiple signaling pathways. For instance, arecoline can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, which leads to the release of pro-apoptotic factors into the cytoplasm. In some cellular models, arecoline has been shown to modulate the expression of proteins belonging to the Bcl-2 family, which are key regulators of apoptosis. Furthermore, transcriptome analysis following arecoline exposure has revealed the significant enrichment of the p53 signaling pathway, a critical regulator of apoptosis researchgate.net. While areca nut extract has been found to induce autophagy, a cellular self-degradation process, blockage of this process can lead to an increase in apoptosis nih.gov.

Preclinical Investigational Studies in in Vitro and Animal Models

In Vitro Cellular Model Systems

Detailed experimental data on the effects of Arecaidine (B1214280) Ethyl Ester Hydrochloride on cellular processes in vitro are not extensively available in peer-reviewed literature. While studies have been conducted on related compounds, the specific actions of this ethyl ester salt remain largely uncharacterized.

Assessment of Cell Viability and Proliferation Kinetics

No specific studies detailing the effects of Arecaidine Ethyl Ester Hydrochloride on cell viability or proliferation kinetics were identified in a review of the scientific literature. Research on the parent compound, arecaidine, has shown it to have minor effects on the survival of cultured human buccal epithelial cells when compared to other areca nut alkaloids like arecoline (B194364). researchgate.net However, these findings cannot be directly extrapolated to its ethyl ester hydrochloride derivative.

Analysis of Cellular Migration and Invasion Dynamics

There is a lack of published research specifically investigating the impact of this compound on cellular migration and invasion. Studies on other ester derivatives, such as arecaidine but-2-ynyl ester tosylate, have demonstrated inhibitory effects on the migration of breast cancer cells. nih.gov It is plausible that this compound could exhibit modulatory effects on cell motility, but dedicated studies are required to confirm this.

Characterization of Morphological Changes and Cell Line Differentiation

No dedicated studies were found that characterize the morphological changes or the influence on cell line differentiation induced by this compound.

In Vivo Animal Model Systems

A thorough search of scientific databases did not yield any specific preclinical studies on the in vivo effects of this compound in animal models. Research has been conducted on the parent alkaloid, arecaidine, but not on this particular esterified salt.

Behavioral and Neurophysiological Modulations

There is no available data from in vivo animal studies to describe the behavioral or neurophysiological modulations following the administration of this compound.

Biochemical Markers in Biological Fluids and Tissues

No published research was identified that has assessed the impact of this compound on biochemical markers in the biological fluids or tissues of animal models.

Receptor Occupancy and Functional Readouts in Specific Tissues

The preclinical evaluation of arecaidine esters has been a subject of scientific inquiry to understand their interactions with specific receptor systems. Research has primarily centered on their affinity and functional activity at muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors involved in numerous physiological processes. These studies have been conducted in various in vitro and animal models to characterize the pharmacological profile of this class of compounds.

Investigations into the structure-activity relationships of arecaidine esters have revealed that modifications to the ester side chain significantly influence their potency and efficacy at M1 and M2 muscarinic receptor subtypes. For instance, arecaidine propargyl ester (APE) has demonstrated potent agonist activity at ganglionic M1 receptors in the pithed rat and at M2 receptors in guinea-pig isolated atria and ileum. scbt.com The potency of APE and its analogues is influenced by the length and structure of the ester side chain. scbt.com Shifting the triple bond in the ester side chain and introducing bulky groups can convert the compound from an agonist to a competitive antagonist. scbt.com

Further studies on hydroxylated arecaidine esters have provided insights into their binding affinities for the five human muscarinic receptor subtypes (hM₁-hM₅). semanticscholar.org These investigations, utilizing competitive radioligand binding assays with CHO-K1 cell membrane homogenates, have shown that certain arecaidine esters exhibit a notable affinity for the hM₁ receptor subtype. semanticscholar.orgmdpi.com The stereochemistry of these esters has been found to play a crucial role in their binding affinity. semanticscholar.org Functional assays, such as the Fluo-4 calcium efflux assay, have been employed to determine the antagonistic properties of these compounds at the hM₁ receptor. semanticscholar.org

The following tables summarize the key findings from these preclinical studies on arecaidine esters.

Table 1: Receptor Binding Affinity of Hydroxylated Arecaidine Esters for Human Muscarinic Acetylcholine Receptor Subtypes

| Compound | Stereoisomer | Ki (nM) for hM₁ | Ki (nM) for hM₂ | Ki (nM) for hM₃ | Ki (nM) for hM₄ | Ki (nM) for hM₅ |

| Hydrobenzoin (B188758) Ester of Arecaidine | (R,R) | 99 ± 19 | 1900 ± 300 | Data not available | Data not available | Data not available |

| Hydrobenzoin Ester of Arecaidine | (S,S) | 800 ± 200 | 8000 ± 2000 | Data not available | Data not available | Data not available |

| Hydrobenzoin Ester of Arecaidine | (rac) | 380 ± 90 | 3700 ± 1000 | Data not available | Data not available | Data not available |

| 17b | Not specified | 5.5 | Data not available | Data not available | Data not available | Data not available |

Data sourced from competitive radioligand binding assays using CHO-K1 cell membrane homogenates expressing individual human mAChR subtypes. semanticscholar.orgmdpi.com

Table 2: Functional Activity of Arecaidine Propargyl Ester (APE) and its Analogues at Muscarinic Receptors in Isolated Tissues

| Compound | Tissue | Receptor Subtype | Activity | -log EC₅₀ | pA₂ |

| Arecaidine Propargyl Ester (APE) | Guinea-pig isolated atria | M₂ | Agonist | 8.22 | Not applicable |

| Arecaidine Propargyl Ester (APE) | Guinea-pig isolated ileum | M₂ | Agonist | 7.77 | Not applicable |

| Arecaidine 2-butynyl ester | Guinea-pig isolated atria | M₂ | Agonist | Not specified | Not applicable |

| Arecaidine 2-pentynyl ester | Guinea-pig isolated atria | M₂ | Agonist | Not specified | Not applicable |

| Arecaidine 2-hexynyl ester | Guinea-pig isolated atria | M₂ | Agonist | 6.80 | Not applicable |

| Arecaidine 2-hexynyl ester | Guinea-pig isolated ileum | M₂ | Agonist | 6.70 | Not applicable |

| Analogues with shifted triple bond and bulky groups | Not specified | M₂ | Antagonist | Not applicable | 4.9 - 7.3 |

Data obtained from functional assays on guinea-pig isolated tissues. scbt.com

It is important to note that while "this compound" is an arecaidine derivative used in muscarinic acetylcholine receptor binding studies, specific and detailed public-domain data on its receptor occupancy and functional readouts in various tissues were not available in the reviewed literature. scbt.commdpi.com The presented data is for structurally related arecaidine esters, which provides a foundational understanding of how this class of compounds interacts with muscarinic receptors. The functional consequences of these interactions, such as the observed agonistic or antagonistic activity, are highly dependent on the specific chemical structure of the ester. scbt.com

Advanced Analytical Methodologies for Arecaidine Ethyl Ester Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying Arecaidine (B1214280) Ethyl Ester Hydrochloride from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of areca alkaloids. researchgate.net For compounds like Arecaidine Ethyl Ester Hydrochloride, which are semi-polar, reversed-phase HPLC is typically the method of choice. nih.gov This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Research on related areca alkaloids has established robust HPLC methods that are adaptable for this compound. An X-Bridge reversed-phase C18 column is often used for separation. nih.gov The mobile phase commonly consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as a phosphate (B84403) buffer or water with an acid modifier like ortho-phosphoric acid, to maintain a stable pH and improve peak shape. nih.govnih.govresearchgate.net Detection is frequently accomplished using a UV detector, as many areca alkaloids can be monitored at specific wavelengths, such as 210 nm or 254 nm. nih.govresearchgate.net However, a significant challenge noted in the analysis of areca alkaloids is that they may lack strong chromophores, which can limit the sensitivity of traditional UV detection. nih.gov In some applications, preparative HPLC has been used in attempts to purify hydroxylated arecaidine esters, although challenges in achieving high purity for certain derivatives have been reported. nih.gov

Table 1: Example of HPLC Conditions for Areca Alkaloid Analysis This table is a composite of typical conditions reported in the literature for related compounds and may be adapted for this compound.

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and/or Methanol with aqueous buffer (e.g., 0.5% ortho-phosphoric acid or phosphate buffer) | nih.govnih.govresearchgate.net |

| Flow Rate | Isocratic, ~1.0 - 1.2 mL/min | nih.govresearchgate.net |

| Detector | UV-Vis Photodiode Array (PDA) | nih.gov |

| Detection Wavelength | 210 nm - 254 nm | nih.govresearchgate.net |

| Column Temperature | 25 °C | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. walshmedicalmedia.com While direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature, analysis of the free base (Arecaidine Ethyl Ester) is possible. GC-MS has been successfully used to detect other areca alkaloids and to screen for contaminants like aflatoxins in betel nut products. google.com

The methodology involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. restek.com The column, often a non-polar or mid-polar type like Rxi-35Sil MS, separates compounds based on their boiling points and interactions with the stationary phase. restek.com After separation, the compounds enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. walshmedicalmedia.com The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for compound identification by comparison with spectral libraries like the NIST database. researchgate.net For polar compounds, a derivatization step may be required to increase volatility and thermal stability before GC-MS analysis. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most sensitive and selective method for the analysis of areca alkaloids, including arecaidine and its derivatives, in complex matrices like saliva, urine, and plant extracts. researchgate.netnih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often on a C18 column, using a gradient elution with a mobile phase of water and methanol or acetonitrile containing an acid modifier like formic acid. nih.gov The eluent is then introduced into the mass spectrometer. This method has been developed for the simultaneous quantification of multiple areca alkaloids, such as arecoline (B194364), arecaidine, guvacine, and guvacoline (B1596253). acs.org The use of stable isotope-labeled internal standards, such as arecaidine-D5, is crucial to account for matrix effects and variations in instrument response, ensuring high accuracy. nih.gov The high selectivity of LC-MS/MS allows it to resolve co-eluting peaks that would otherwise interfere with quantification in simpler methods like HPLC-UV. nih.gov

Table 2: Typical LC-MS/MS Parameters for Arecaidine Analysis This table presents common parameters used in published research for the analysis of arecaidine, which serve as a basis for methods targeting its ethyl ester derivative.

| Parameter | Condition | Source(s) |

| LC System | UPLC or NanoLC System | nih.govnih.gov |

| Column | Zorbax SB C18 (e.g., 150 mm × 0.5 mm, 5 μm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid | nih.gov |

| Elution | Linear Gradient | nih.gov |

| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Vantage) or TOFMS | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Internal Standard | Arecaidine-D5 | nih.gov |

| Limit of Quantification | As low as 1.25 ng/mL for arecaidine in saliva | nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR spectra would be essential for confirming the identity of this compound.

¹H NMR (Proton NMR) would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the N-methyl group, the protons of the tetrahydropyridine (B1245486) ring, and the ethyl group of the ester (a characteristic quartet and triplet pattern). chemicalbook.com

¹³C NMR (Carbon-13 NMR) provides information on the different types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic ring. spectrabase.com

Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method often used for quantitative analysis and purity checks, particularly as a detection method coupled with HPLC. nih.gov The technique measures the absorbance of light in the UV-Vis portion of the electromagnetic spectrum. While useful, its application to areca alkaloids can be limited because they may not possess a significant chromophore (a part of the molecule that absorbs light), leading to low sensitivity compared to mass spectrometry. nih.gov A patent for an areca alkaloid extraction method mentions using UV spectrophotometry to confirm the absence of natural pigments from the betel nut in the final product, demonstrating its utility in purity assessment. google.com For this compound, a UV-Vis spectrum would likely show absorbance at the lower end of the UV range, characteristic of the ester and unsaturated ring system.

Mass Spectrometry for Metabolite Identification and Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the definitive identification and quantification of arecaidine ethyl ester and its metabolites in biological matrices such as plasma, urine, and saliva. nih.govnih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the detection of trace-level compounds within a complex mixture of endogenous substances.

High-Resolution Mass Spectrometry (HR-MS) is invaluable during the discovery phase of metabolite profiling. semanticscholar.orgnih.gov Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites with a high degree of confidence. nih.govnih.gov Once potential metabolites are detected, tandem mass spectrometry (MS/MS) is employed for structural elucidation. In this process, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting product ions create a unique fingerprint that helps to identify the molecule's structure. nih.govnih.gov

For quantitative studies, the most common approach is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. nih.gov This targeted technique involves monitoring a specific precursor-to-product ion transition for the analyte of interest, providing exceptional sensitivity and a wide linear dynamic range for quantification. nih.govnih.gov

Based on the well-documented metabolic pathways of the structurally similar compound arecoline, the metabolism of arecaidine ethyl ester is expected to involve several key transformations. nih.govresearchgate.net The primary pathway is likely the hydrolysis of the ethyl ester to form arecaidine. nih.govnih.gov Other expected pathways include N-oxidation of the tertiary amine and reduction of the tetrahydropyridine ring to form derivatives of N-methylnipecotic acid. nih.govnih.gov

Table 1: Potential Metabolites of Arecaidine Ethyl Ester for Mass Spectrometry Analysis (Inferred from Arecoline/Arecaidine Metabolism)

This table is generated based on known metabolic pathways of structurally related areca alkaloids. nih.govnih.govresearchgate.net The m/z values are theoretical calculations for the protonated molecules [M+H]⁺.

| Potential Metabolite | Chemical Formula | Theoretical m/z [M+H]⁺ | Anticipated Metabolic Pathway | Key MS/MS Fragments (Hypothesized) |

|---|---|---|---|---|

| Arecaidine Ethyl Ester | C₉H₁₅NO₂ | 170.1181 | Parent Compound | Loss of ethanol (B145695) (-46 Da), Decarboxylation |

| Arecaidine | C₇H₁₁NO₂ | 142.0868 | Ester Hydrolysis | Fragments at m/z 96, 82, 44 nih.gov |

| Arecaidine Ethyl Ester N-oxide | C₉H₁₅NO₃ | 186.1130 | N-Oxidation | Neutral loss of oxygen (-16 Da) |

| N-methylnipecotic acid ethyl ester | C₉H₁₇NO₂ | 172.1338 | C=C Double Bond Reduction | Fragments related to the saturated ring structure |

| Arecaidine N-oxide | C₇H₁₁NO₃ | 158.0817 | Ester Hydrolysis & N-Oxidation | Fragments at m/z 112, 94 nih.gov |

| N-methylnipecotic acid | C₇H₁₃NO₂ | 144.1025 | Ester Hydrolysis & C=C Double Bond Reduction | Fragment at m/z 84.081 nih.gov |

Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Research Studies

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest prior to LC-MS analysis. Solid-Phase Extraction (SPE) is a widely used and highly effective technique for this purpose, offering significant advantages over older methods like liquid-liquid extraction, including higher recovery, better reproducibility, and reduced solvent consumption.

The SPE process is typically performed using a small cartridge or a well in a 96-well plate packed with a specific sorbent material. A standard SPE protocol involves four key steps:

Conditioning: The sorbent is wetted, typically with an organic solvent like methanol, to activate the stationary phase.

Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix (e.g., water or a buffered solution) to prepare it for sample loading.

Loading: The biological sample (e.g., plasma, urine), often pre-treated by dilution or pH adjustment, is passed through the sorbent. The analyte and some endogenous compounds are retained on the sorbent based on their physicochemical properties.

Washing: The sorbent is washed with a specific solvent mixture designed to remove weakly bound interfering compounds while leaving the analyte of interest bound to the sorbent.

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis.

For a basic compound like arecaidine ethyl ester, which contains a tertiary amine, a mixed-mode SPE sorbent combining reversed-phase (for hydrophobic interaction) and cation-exchange (for ionic interaction) mechanisms is often ideal. This dual retention mechanism allows for stringent washing steps, resulting in exceptionally clean extracts. Alternatively, polymeric reversed-phase sorbents are also effective.

Table 2: General Solid-Phase Extraction (SPE) Protocol for Arecaidine Ethyl Ester

This table outlines a representative SPE procedure for extracting a basic compound like arecaidine ethyl ester from a biological matrix such as human plasma.

| Step | Purpose | Typical Reagent | Mechanism |

|---|---|---|---|

| Condition | Activate sorbent functional groups | 1 mL Methanol | Solvates the stationary phase, preparing it for interaction. |

| Equilibrate | Prepare sorbent for aqueous sample | 1 mL Water or buffer (e.g., 20 mM Ammonium Formate) | Displaces the organic solvent and adjusts pH for optimal retention. |

| Load | Retain analyte on the sorbent | 1 mL pre-treated plasma sample | Analyte binds to the sorbent via hydrophobic and/or ionic interactions. |

| Wash | Remove hydrophilic interferences | 1 mL 5% Methanol in water | Washes away salts, proteins, and other polar impurities. |

| Elute | Recover purified analyte | 1 mL 5% Formic Acid in Methanol | The acidic organic solvent disrupts both hydrophobic and ionic interactions, releasing the analyte. |

Future Directions and Emerging Research Avenues for Arecaidine Ethyl Ester Hydrochloride

Development as a Molecular Probe for Elucidating Receptor Biology

A significant future direction for Arecaidine (B1214280) Ethyl Ester Hydrochloride lies in its development as a molecular probe, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). Molecular probes are instrumental in visualizing and quantifying biological processes at the molecular level, and derivatives of arecaidine have shown promise in this area.

Researchers have synthesized and evaluated various arecaidine esters as potential ligands for mAChRs, which are critical G protein-coupled receptors (GPCRs) involved in numerous physiological and pathological processes in the central and peripheral nervous systems. The development of subtype-selective mAChR ligands is a key goal in neuroscience research, as it would enable the detailed study of the individual roles of the five mAChR subtypes (M1-M5) in health and disease.

Studies on chiral hydrobenzoin (B188758) esters of arecaidine have demonstrated that stereochemistry plays a crucial role in determining binding affinity and selectivity for mAChR subtypes. For instance, specific stereoisomers have shown preferential binding to the M1 receptor subtype, which is implicated in cognitive function and is a target for Alzheimer's disease research. This highlights the potential for designing highly selective molecular probes based on the arecaidine scaffold. The suitability of these compounds for radiolabeling, for example with carbon-11, further underscores their potential as PET tracers for imaging mAChRs in the brain.

The table below summarizes the binding affinities of selected arecaidine esters for different human muscarinic acetylcholine (B1216132) receptor subtypes, illustrating the potential for developing subtype-selective probes.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Arecaidine Propargyl Ester | 1230 | 87.1 | 851 | 977 | 933 |

| (R,R)-hydrobenzoin ester of arecaidine | 99 ± 19 | 1900 ± 300 | 1900 ± 300 | 2000 ± 400 | 2600 ± 500 |

| (S,S)-hydrobenzoin ester of arecaidine | 800 ± 200 | 8000 ± 2000 | 8000 ± 2000 | 7000 ± 2000 | 10000 ± 3000 |

| Racemic (R,S)-hydrobenzoin ester of arecaidine | 380 ± 90 | 3700 ± 1000 | 3700 ± 1000 | 4000 ± 1000 | 5000 ± 1000 |

Data compiled from published research findings.

Exploration of Novel Biological Targets Identified Through Mechanistic Research

While the primary focus of research on arecaidine esters has been on mAChRs, mechanistic studies of the parent compound, arecaidine, suggest the possibility of other biological targets. Expanding the investigation beyond mAChRs could reveal novel therapeutic applications or provide a more complete understanding of the compound's pharmacological profile.

Arecaidine has been shown to interact with other receptor systems, including the GABAergic system. Specifically, it can inhibit the uptake of GABA, a major inhibitory neurotransmitter in the central nervous system. This suggests that arecaidine esters, including the ethyl ester, might also modulate GABAergic neurotransmission. Further research is warranted to explore this possibility and to determine the functional consequences of such an interaction.

Additionally, arecaidine has been identified as a substrate for the human proton-coupled amino acid transporter 1 (hPAT1), which is expressed in the intestinal epithelium. This interaction could have implications for the oral bioavailability of arecaidine derivatives and suggests a potential for these compounds to interact with other solute carrier (SLC) transporters.

A particularly intriguing finding is the ability of arecaidine propargyl ester to induce apoptosis in human glioblastoma cells through the activation of M2 muscarinic receptors. This points towards a potential, previously unexplored, therapeutic avenue for arecaidine esters in oncology. Future research could focus on designing derivatives with enhanced cytotoxic activity and selectivity for cancer cells.

Advancements in Synthetic Accessibility and Green Chemistry Approaches

The broader application of Arecaidine Ethyl Ester Hydrochloride and its derivatives in research and potentially in clinical settings is contingent on efficient and sustainable synthetic methods. Recent advancements in synthetic organic chemistry, particularly in the realm of "green chemistry," offer promising avenues for improving the production of these compounds.

Traditional esterification methods can be inefficient. However, research has shown that methods like the Steglich esterification, which uses coupling agents such as EDC-HCl, can provide significantly higher yields for arecaidine esters compared to older techniques.

Future synthetic strategies will likely focus on the principles of green chemistry to minimize environmental impact and improve efficiency. This could involve:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core principle of green chemistry. Research into the use of natural deep eutectic solvents (NADES) for the extraction of alkaloids from natural sources demonstrates a move towards more sustainable practices that could be adapted for synthetic processes. nih.gov

Catalytic methods: The development of novel, reusable catalysts can improve the atom economy and reduce waste in chemical reactions. bhu.ac.in For instance, the use of dried Dowex H+ cation-exchange resin has been shown to be an effective and environmentally friendly catalyst for esterification. nih.gov

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Potential Application in Synthesis |

| Waste Prevention | One-pot multicomponent reactions to reduce intermediate purification steps. nih.gov |

| Atom Economy | Utilizing catalytic reactions that incorporate most of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyridine ring. |

| Catalysis | Employing reusable solid acid catalysts for the esterification step. nih.gov |

| Design for Energy Efficiency | Implementing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Profiling

To fully elucidate the biological activity of this compound, its integration with modern high-throughput screening (HTS) and "omics" technologies is essential. These approaches can provide a comprehensive profile of the compound's interactions with biological systems, identify new targets, and uncover potential mechanisms of action and toxicity.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large numbers of compounds against a specific biological target. For this compound and its derivatives, HTS assays could be employed to:

Screen for binding against a wide panel of GPCRs and other receptors to assess selectivity.

Identify compounds with specific functional activities (e.g., agonists, antagonists, allosteric modulators) at mAChR subtypes.

Discover novel biological targets by screening against diverse cellular assays.

Omics Technologies:

Omics technologies, such as metabolomics and proteomics, provide a global view of the molecular changes within a biological system in response to a chemical compound.

Metabolomics: A metabolomic study of arecoline (B194364) and arecaidine in mice has already identified several metabolites, including N-methylnipecotic acid. nih.govnih.gov Applying similar techniques to this compound would provide a detailed understanding of its metabolic fate, which is crucial for interpreting its pharmacological and toxicological effects.

Proteomics: Proteomics can be used to identify the protein targets of a compound and to understand its downstream effects on cellular signaling pathways. For instance, proteomics could be used to investigate the changes in protein expression in glioblastoma cells following treatment with arecaidine esters to further elucidate the mechanism of apoptosis induction.

Transcriptomics: Analyzing changes in gene expression can reveal the cellular pathways modulated by a compound. This could be particularly useful in understanding the complex biological effects of cholinergic compounds. nih.gov

The integration of these advanced technologies will be pivotal in building a comprehensive biological profile of this compound, paving the way for its potential development as a refined research tool or even a therapeutic lead.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing Arecaidine Ethyl Ester Hydrochloride with high purity?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., anhydrous environments, inert gas protection) to minimize by-products. Purification steps like recrystallization or column chromatography are essential, guided by HPLC analysis (≥95% purity as per industry standards). Ensure proper characterization using NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR for verifying ester and amine proton environments.

- HPLC (with UV detection at 210–254 nm) to assess purity.

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) for absolute configuration determination. Document procedures following IUPAC guidelines to ensure reproducibility .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (EN166-certified).

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. How should discrepancies in reported muscarinic receptor binding affinities be addressed?

- Methodological Answer :

- Assay Standardization : Use uniform receptor subtypes (e.g., M1 vs. M2) and radioligands (e.g., [3H]-N-methylscopolamine).

- Control for Nonspecific Binding : Include excess atropine to block specific sites.

- Statistical Reconciliation : Apply meta-analysis tools to account for inter-study variability in IC50/Ki values .

Q. What in vitro assays are optimal for evaluating the compound's muscarinic activity?

- Methodological Answer :

- Functional Assays : Measure intracellular Ca2+ flux (FLIPR) or cAMP modulation in CHO cells expressing human M1/M3 receptors.

- Binding Assays : Use competition binding with [3H]-QNB to determine Ki values.

- Selectivity Profiling : Cross-test against other GPCRs (e.g., adrenergic, dopamine receptors) to rule off-target effects .

Q. What structural modifications could improve the pharmacokinetic profile of this compound analogs?

- Methodological Answer :

- Pro-Drug Design : Introduce hydrolyzable esters (e.g., propargyl or diphenylmethyl esters) to enhance blood-brain barrier penetration.

- Metabolic Stability : Replace labile groups (e.g., ester to amide) or incorporate fluorine to reduce hepatic clearance. Validate modifications using human liver microsomes and CYP450 inhibition assays .

Q. How can nonspecific binding in receptor imaging studies be mitigated?

- Methodological Answer :

- Lipophilicity Optimization : Reduce logP via polar substituents (e.g., hydroxyl groups) to minimize hydrophobic interactions.

- Blocking Agents : Co-administer albumin or α1-acid glycoprotein to saturate nonspecific sites.

- Tracer Purity : Ensure radiochemical purity >98% (via radio-HPLC) to exclude labeled impurities .

Data Presentation & Reproducibility

- Guidance : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures, including raw spectral data in supplementary materials. For receptor studies, provide dose-response curves, Hill coefficients, and statistical power analyses .

Ethical & Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.